PepT1b Transport Current: Lys-Gly vs. Gly-Lys
In Atlantic salmon PepT1b-type transporters, the substrate (S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride (Lys-Gly) elicits significantly larger transport currents compared to its positional isomer Gly-Lys. Normalizing to the reference substrate Gly-Gln, Lys-Gly generates a current amplitude of approximately 80% of the Gly-Gln signal, whereas Gly-Lys evokes a current of only about 20% under identical conditions (1 mmol/L, pH 7.6, holding potential -60 mV) [1]. This demonstrates a critical dependence on the N-terminal position of the charged lysine residue for transporter recognition, a feature absent in the reverse-sequence analog.
| Evidence Dimension | Transport current amplitude (% of reference Gly-Gln current) |
|---|---|
| Target Compound Data | ~80% of Gly-Gln signal (Lys-Gly) |
| Comparator Or Baseline | ~20% of Gly-Gln signal (Gly-Lys) |
| Quantified Difference | ~4-fold higher current for Lys-Gly |
| Conditions | Atlantic salmon PepT1b expressed in Xenopus oocytes; 1 mmol/L substrate; pH 7.6; -60 mV holding potential |
Why This Matters
This quantifiable difference in transporter kinetics means that using the incorrect sequence isomer (Gly-Lys) could drastically underestimate peptide uptake in cell-based assays, leading to false negatives in transport studies and mischaracterized drug absorption profiles.
- [1] Vacca, F., Varano, I., Pini, G., Terova, G., & Verri, T. (2023). The teleost fish PepT1-type peptide transporters and their relationships with neutral and charged substrates. Frontiers in Physiology, 14, 1186475. View Source
